BenchChemオンラインストアへようこそ!

2-(1-Ethyl-1h-imidazol-4-yl)ethanamine

Histamine Receptor Pharmacology GPCR Agonists Immunopharmacology

2-(1-Ethyl-1H-imidazol-4-yl)ethanamine, also known as N-ethylhistamine, is a synthetic organic compound classified as an imidazole derivative. It is primarily recognized as an agonist of the Histamine H4 receptor (H4R).

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
CAS No. 479408-49-6
Cat. No. B3352490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Ethyl-1h-imidazol-4-yl)ethanamine
CAS479408-49-6
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESCCN1C=C(N=C1)CCN
InChIInChI=1S/C7H13N3/c1-2-10-5-7(3-4-8)9-6-10/h5-6H,2-4,8H2,1H3
InChIKeyLIXGKSRWGHVUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Ethyl-1H-imidazol-4-yl)ethanamine (CAS 479408-49-6): H4 Receptor Agonist Research Grade Procurement Guide


2-(1-Ethyl-1H-imidazol-4-yl)ethanamine, also known as N-ethylhistamine, is a synthetic organic compound classified as an imidazole derivative. It is primarily recognized as an agonist of the Histamine H4 receptor (H4R) . The compound has a molecular formula of C7H13N3 and a molecular weight of 139.20 g/mol, and is a synthetic analog of the endogenous biogenic amine, histamine [1].

Why 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine Cannot Be Replaced by Other Imidazole Ethanamines in H4 Receptor Research


While several imidazole ethanamine derivatives act as histamine receptor ligands, their pharmacological profiles at the H3 and H4 receptors differ significantly, leading to distinct selectivity and potency. For instance, N-methylhistamine exhibits potent agonist activity across H1, H2, and H3 receptors, whereas 4-methylhistamine is a selective H4R agonist [1]. The specific N-ethyl substitution on the imidazole ring of 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine yields a unique H4R affinity profile, as detailed in the quantitative evidence below, precluding simple interchange with its closest analogs [2].

Quantitative Differentiation Guide for 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine Against Closest Analogs


Receptor Affinity Differentiation: H4 vs H3 Receptor Selectivity Compared to N-Methylhistamine and 4-Methylhistamine

2-(1-Ethyl-1H-imidazol-4-yl)ethanamine (N-ethylhistamine) is characterized as a full agonist at the human Histamine H4 receptor (H4R) with a pKi of 6.7 [1]. This contrasts with its close analog, N-methylhistamine, which is a non-selective agonist with relative potencies of 81%, 185%, and 270% at H1, H2, and H3 receptors, respectively, and moderate H4R affinity (Ki = 23 nM) . Another comparator, 4-methylhistamine, is a selective H4R agonist with a Ki of 7.0 nM, demonstrating that subtle structural changes on the imidazole ring significantly alter receptor selectivity and affinity [2].

Histamine Receptor Pharmacology GPCR Agonists Immunopharmacology

Physicochemical Differentiation: Lipophilicity (XLogP) Comparison with Histamine and N-Methylhistamine

The calculated lipophilicity (XLogP) of 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine is 0.29 [1], which is higher than that of histamine (XLogP = -0.7) [2] and N-methylhistamine (XLogP ≈ 0.0) [3]. This increased lipophilicity can influence membrane permeability and distribution, differentiating its pharmacokinetic behavior from the more polar parent compound and the methylated analog.

Medicinal Chemistry Drug-likeness ADME Properties

Functional Potency Differentiation: Comparative H4R Agonist Activity in cAMP Assays vs. H3R

In functional studies measuring inhibition of forskolin-induced cAMP formation, 4-methylhistamine, a selective H4R agonist, achieved a maximal inhibition of approximately -30% at the H4R, compared to -80% at the H3R for H3R agonists [1]. While specific data for N-ethylhistamine in this assay is not available in the provided source, the class-level inference from this study demonstrates that the efficacy of agonists at the H4R is significantly lower than at the H3R. This highlights a key functional differentiation between H4R and H3R agonists, where compounds like N-ethylhistamine are expected to show a similarly limited maximal response at the H4R compared to H3R-targeting analogs like N-methylhistamine.

Functional Assays GPCR Signaling cAMP Inhibition

Molecular Weight and Rotatable Bond Differentiation: Implications for Blood-Brain Barrier Penetration Potential

2-(1-Ethyl-1H-imidazol-4-yl)ethanamine has a molecular weight of 139.20 g/mol and 3 rotatable bonds [1]. Compared to histamine (MW 111.15 g/mol, 2 rotatable bonds) [2], the ethyl substitution increases both molecular weight and conformational flexibility. These physicochemical properties, along with its calculated topological polar surface area (TPSA) of 43.84 Ų [1], are within favorable ranges for potential blood-brain barrier (BBB) penetration. The increase in rotatable bonds and lipophilicity (XLogP 0.29) relative to histamine may enhance its ability to cross biological membranes, including the BBB, which is a key differentiator from more polar, lower molecular weight analogs [3].

Drug-likeness Pharmacokinetics Blood-Brain Barrier

Purity and Storage Specifications for Research-Grade Procurement

For research applications, 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine is available with a specified purity of 97% . This level of purity is critical for ensuring reproducibility in biological assays. The recommended storage condition is at 2-8°C , which is a standard requirement for maintaining the stability of this imidazole derivative. This specification differentiates it from less stable or lower-purity in-house synthesized analogs or less rigorously characterized commercial offerings, providing a baseline for consistent experimental outcomes.

Chemical Sourcing Quality Control Laboratory Reagents

Optimal Research Applications for 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine Based on Differentiated Evidence


Pharmacological Tool for Investigating H4 Receptor-Mediated Signaling Pathways

2-(1-Ethyl-1H-imidazol-4-yl)ethanamine serves as a valuable pharmacological tool for dissecting H4 receptor-specific signaling. Its distinct H4R affinity profile (pKi 6.7) [1] and the characteristic low maximal efficacy in cAMP inhibition assays (class-level inference ≈30% inhibition) [2] allow researchers to distinguish H4R-mediated effects from those of H3R or other histamine receptor subtypes, particularly when used in conjunction with selective antagonists or in receptor-knockout models.

In Vitro Studies of Histamine H4 Receptor Ligand Binding and Structure-Activity Relationships (SAR)

The compound is directly applicable in radioligand binding displacement assays and SAR studies aimed at understanding the structural determinants of H4R affinity and selectivity. Its defined binding characteristics, established in human H4R-expressing HEK-293 cells using [3H]histamine binding [1], provide a benchmark for evaluating novel H4R ligands. Its physicochemical differentiation, such as increased lipophilicity (XLogP 0.29) [3], makes it a key comparator in SAR campaigns exploring the impact of N-alkyl substitutions on receptor interaction and drug-like properties.

Comparative Pharmacokinetic and Membrane Permeability Studies

Given its favorable physicochemical properties for potential BBB penetration (MW 139.20 g/mol, TPSA 43.84 Ų, XLogP 0.29) [1][2], 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine is an ideal candidate for comparative in vitro permeability assays (e.g., PAMPA, Caco-2) and in vivo pharmacokinetic studies. These studies can elucidate the impact of the N-ethyl substitution on the compound's distribution and ability to access the central nervous system relative to more polar analogs like histamine [3].

Immunopharmacology Research Focusing on H4 Receptor Function in Immune Cells

As the H4 receptor is primarily expressed on immune cells and is implicated in inflammatory and allergic responses, 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine is a relevant tool for in vitro studies with primary immune cells (e.g., mast cells, eosinophils, T cells) or cell lines. Its use as an H4R agonist, alongside other selective agonists and antagonists, can help delineate the role of H4R in immune cell chemotaxis, cytokine release, and other effector functions, leveraging its distinct pharmacological profile [1].

Quote Request

Request a Quote for 2-(1-Ethyl-1h-imidazol-4-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.